Bisacurone

Übersicht

Beschreibung

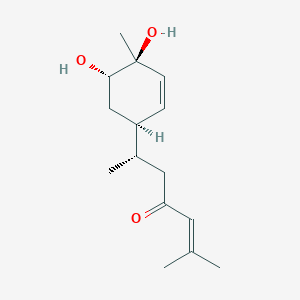

Bisacurone is a naturally occurring sesquiterpene compound with the molecular formula C₁₅H₂₄O₃. It is primarily isolated from the rhizomes of turmeric (Curcuma longa), a plant widely known for its culinary and medicinal uses. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bisacurone can be achieved through several methods, although it is most commonly extracted from natural sources. One synthetic route involves the cyclization of a precursor compound under acidic conditions, followed by oxidation and reduction steps to form the desired sesquiterpene structure. The reaction conditions typically involve:

Cyclization: Using an acid catalyst such as sulfuric acid or hydrochloric acid.

Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from turmeric rhizomes. The process involves:

Extraction: Using solvents like ethanol or methanol to extract the crude mixture from the plant material.

Purification: Employing techniques such as column chromatography or recrystallization to isolate this compound from other components.

Characterization: Using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the purity and structure of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bisacurone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride is often used as a reducing agent.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include oxygenated derivatives, alcohols, and substituted this compound compounds, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action

Bisacurone exhibits significant anti-inflammatory effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . The compound also down-regulates vascular cell adhesion molecule 1 (VCAM-1), which contributes to reduced monocyte adhesion to endothelial cells .

Research Findings

- A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential for managing inflammatory diseases .

- In high-fat diet-fed mice, this compound treatment resulted in decreased serum levels of lipids and blood viscosity, further supporting its anti-inflammatory properties .

Diabetic Nephropathy

Protective Effects

this compound has shown promise in alleviating diabetic nephropathy by reducing hyperglycemia, oxidative stress, inflammation, and apoptosis in renal tissues. It enhances the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage .

Study Overview

In a controlled study involving diabetic rats:

- This compound was administered at doses of 50 and 100 μg/kg over four weeks.

- Results indicated significant reductions in renal markers and improvements in oxidative stress indicators such as malondialdehyde (MDA) levels.

- The treatment also activated antioxidant defenses through superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels .

Bone Fracture Healing

Efficacy in Osteoporosis

Research has indicated that this compound can facilitate bone healing processes, particularly in conditions like osteoporosis. In ovariectomized rats induced with osteoporosis:

- This compound administration at doses of 25, 50, and 100 µg/kg resulted in significant improvements in calcium content and overall bone turnover markers .

- The compound's anti-inflammatory effects were observed through reduced levels of inflammatory cytokines such as IL-6 and TNF-α .

Key Findings

The study highlighted that this compound not only aids in fracture healing but also restores bone mass and microarchitecture compromised by osteoporosis. The mechanism involves upregulation of RANKL and osteocalcin while downregulating osteoprotegerin (OPG) and other markers associated with bone resorption .

Hypolipidemic Properties

Impact on Lipid Metabolism

this compound has demonstrated hypolipidemic effects by lowering serum cholesterol and triglyceride levels. In studies involving high-fat diet-induced lipidemia:

- Administration of this compound led to significant reductions in serum lipid levels and liver size .

- The compound's ability to modulate lipid metabolism suggests potential applications in managing metabolic disorders related to dyslipidemia.

Summary Table of Research Findings on this compound

Wirkmechanismus

The mechanism by which bisacurone exerts its effects involves several molecular targets and pathways:

Anti-inflammatory: this compound inhibits the expression of inflammatory mediators such as cytokines and adhesion molecules, thereby reducing inflammation.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Anti-metastatic: This compound interferes with the adhesion and migration of cancer cells, thereby inhibiting metastasis.

Vergleich Mit ähnlichen Verbindungen

Bisacurone can be compared with other sesquiterpenes such as curcumin, ar-turmerone, and zingiberene. While all these compounds share a common origin from turmeric, this compound is unique due to its specific molecular structure and distinct biological activities.

Similar Compounds

Curcumin: Known for its potent anti-inflammatory and antioxidant properties.

Ar-turmerone: Exhibits anti-inflammatory and neuroprotective effects.

Zingiberene: Possesses anti-inflammatory and antimicrobial activities.

This compound stands out for its combined anti-inflammatory, antioxidant, and anti-metastatic properties, making it a compound of significant interest in scientific research and industrial applications.

Biologische Aktivität

Bisacurone, a bioactive compound derived from the rhizome of Curcuma longa, has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and inflammation. This article explores its mechanisms of action, effects on lipid metabolism, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

Chemical Structure and Sources

this compound is a curcuminoid found in turmeric. Its structure is characterized by a diketone moiety, which is believed to contribute to its biological activities. The compound has been isolated from various Curcuma species, including Curcuma soloensis and Curcuma longa.

1. Lipid Metabolism

Recent studies have demonstrated that this compound exhibits hypolipidemic effects , which are crucial for managing conditions like hyperlipidemia and fatty liver disease. In high-fat diet (HFD) models, this compound administration resulted in:

- Reduction of Serum Lipids : Significant decreases in levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol were observed in this compound-treated mice compared to controls .

- Liver Size Reduction : The size of the liver was notably smaller in this compound-treated groups, indicating a potential protective effect against hepatic lipid accumulation .

| Parameter | Control Group | HFD Group | HFD + this compound Group |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 150 ± 10 | 250 ± 20 | 180 ± 15 |

| Triglycerides (mg/dL) | 100 ± 5 | 200 ± 30 | 130 ± 10 |

| Liver Size (g) | 5 ± 0.5 | 8 ± 1 | 6 ± 0.5 |

2. Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokine production. Key findings include:

- Cytokine Inhibition : In vitro studies using RAW264.7 macrophage cells showed that this compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon lipopolysaccharide (LPS) stimulation .

- Mechanistic Pathways : Western blot analyses revealed that this compound inhibits the phosphorylation of IκB kinase (IKK) α/β and the NF-κB p65 subunit, thereby interfering with the NF-κB signaling pathway, which is crucial for cytokine expression .

Study on Diabetic Nephropathy

A recent study investigated the effects of this compound on diabetic nephropathy (DN). The results indicated that this compound administration led to:

- Reduction in Hyperglycemia : Mice treated with this compound exhibited lower blood glucose levels.

- Decreased Oxidative Stress : Markers of oxidative stress were significantly reduced.

- Enhanced Nrf2/HO-1 Signaling : Activation of the Nrf2 pathway was noted, suggesting a protective mechanism against oxidative damage .

Eigenschaften

IUPAC Name |

(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWFYQIUZMPRY-NEBZKDRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336136 | |

| Record name | Bisacurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120681-81-4 | |

| Record name | Bisacurone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISACURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.